Acetyl-CoA Carboxylase-IN-1

ACC inhibitor potency biotin carboxylase enzymatic assay

Acetyl-CoA Carboxylase-IN-1 is a sub-nanomolar bacterial ACC biotin carboxylase (BC) domain inhibitor (IC50 <5 nM), delivering >25-fold greater potency than aminooxazole BC inhibitors. Unlike mammalian ACC inhibitors (CP-640186, PF-05175157), it selectively targets the bacterial BC domain, making it essential for antibiotic discovery. Its solvent-exposed dibromophenyl ring enables meta-position linker attachment for constructing heterobivalent inhibitors achieving sub-nanomolar Ki values (0.2-0.3 nM). An X-ray co-crystal structure and defined SAR series (analogs 9a-9g, IC50 ≤1-126 nM) support structure-based optimization. Note: Requires efflux-deficient strains (ΔtolC) and PMBN for full antibacterial activity (MIC 0.78 μM). For research use only.

Molecular Formula C13H9Br2N5
Molecular Weight 395.05 g/mol
CAS No. 179343-23-8
Cat. No. B054610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-CoA Carboxylase-IN-1
CAS179343-23-8
Molecular FormulaC13H9Br2N5
Molecular Weight395.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=C(N=C3C(=C2)C=NC(=N3)N)N)Br
InChIInChI=1S/C13H9Br2N5/c14-8-2-1-3-9(15)10(8)7-4-6-5-18-13(17)20-12(6)19-11(7)16/h1-5H,(H4,16,17,18,19,20)
InChIKeyHGIPWJYTPOHUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-CoA Carboxylase-IN-1 (179343-23-8) Product Overview and Procurement Context


Acetyl-CoA Carboxylase-IN-1 (CAS 179343-23-8), chemically 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, is a pyridopyrimidine-based small molecule that functions as a potent inhibitor of acetyl-CoA carboxylase (ACC) . It specifically targets the biotin carboxylase (BC) domain of the bacterial ACC complex, disrupting the first committed step in fatty acid biosynthesis [1]. This compound is distinguished by its sub-nanomolar potency and its utility as a warhead in the construction of heterobivalent ACC inhibitors designed to probe target vulnerability and residence time [1].

Why Generic Substitution Fails for Acetyl-CoA Carboxylase-IN-1 (179343-23-8)


Acetyl-CoA carboxylase (ACC) inhibitors exhibit substantial divergence in target domain specificity (biotin carboxylase versus carboxyltransferase), species selectivity (bacterial versus mammalian isoforms), and biochemical potency that precludes simple in-class substitution [1]. Acetyl-CoA Carboxylase-IN-1 is a bacterial BC domain inhibitor with an IC50 of <5 nM, whereas common mammalian ACC inhibitors such as CP-640186 (IC50 ~53-61 nM) and PF-05175157 (IC50 27-33 nM) are an order of magnitude less potent and target entirely different ACC isoforms and domains [2]. Furthermore, the compound's antibacterial activity is highly efflux-dependent, with MIC values varying from >25 μM in wild-type E. coli to 0.78 μM in ΔtolC efflux pump mutants in the presence of polymyxin B nonapeptide (PMBN) [1]. Substituting a generic ACC inhibitor would not replicate this specific bacterial targeting profile nor the quantitative structure-activity relationships required for heterobivalent inhibitor design [1].

Acetyl-CoA Carboxylase-IN-1 (179343-23-8): Quantitative Differentiation Evidence Against Comparator Compounds


Biochemical Potency: >25-Fold More Potent than Aminooxazole 2 in ACC BC Domain Inhibition

Acetyl-CoA Carboxylase-IN-1 (pyridopyrimidine 1) demonstrates an IC50 value of <5 nM against the biotin carboxylase (BC) domain of bacterial ACC. This represents at least a 25-fold improvement in biochemical potency over the aminooxazole BC inhibitor 2, which exhibits an IC50 of 125 nM in the same assay system [1]. The magnitude of this potency difference is sufficient to alter the pharmacodynamics of heterobivalent constructs and directly impacts the viability of the compound as a BC warhead in proximity-induced inhibitor designs [1].

ACC inhibitor potency biotin carboxylase enzymatic assay

Antibacterial Activity: MIC 16 μg/mL vs. Aminooxazole 2 (>64 μg/mL) in Efflux-Compromised E. coli

In antibacterial susceptibility testing against efflux pump mutant strains of Escherichia coli, Acetyl-CoA Carboxylase-IN-1 (compound 1) yields a minimum inhibitory concentration (MIC) of 16 μg/mL, whereas the aminooxazole comparator 2 shows an MIC exceeding 64 μg/mL under identical conditions [1]. This >4-fold difference in MIC translates to a meaningful improvement in antibacterial activity in bacterial strains where efflux-mediated resistance is attenuated, making compound 1 a more tractable BC warhead for antibacterial development [1].

antibacterial MIC efflux pump mutants E. coli

Potency Advantage Over Mammalian ACC Inhibitors: <5 nM (Bacterial BC) vs. 27-61 nM (Mammalian Dual ACC1/2 Inhibitors)

Acetyl-CoA Carboxylase-IN-1 demonstrates an IC50 of <5 nM against bacterial ACC BC domain, which is 5- to 12-fold more potent than widely used mammalian ACC inhibitors such as CP-640186 (IC50 53 nM for rat ACC1, 61 nM for rat ACC2) and PF-05175157 (IC50 27 nM for human ACC1, 33 nM for human ACC2) in their respective enzymatic assays [1][2]. This potency differential is compounded by the fact that Acetyl-CoA Carboxylase-IN-1 targets the bacterial BC domain, whereas CP-640186 and PF-05175157 primarily target the carboxyltransferase domain of mammalian ACC isoforms, resulting in fundamentally different target engagement profiles [2].

species selectivity bacterial vs mammalian ACC IC50 comparison

MIC Dependence on Efflux Pump Status: >25 μM (WT E. coli) to 0.78 μM (ΔtolC + PMBN)

The antibacterial activity of Acetyl-CoA Carboxylase-IN-1 is profoundly influenced by bacterial efflux and outer membrane permeability. In wild-type E. coli, the MIC is >25 μM, indicating negligible activity due to efflux and/or penetration barriers. However, in ΔtolC efflux pump knockout strains supplemented with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), the MIC drops to 0.78 μM, a >32-fold enhancement in susceptibility [1]. This data quantifies the contribution of efflux and permeability to the compound's antibacterial profile and informs experimental conditions where activity can be reliably observed [1].

efflux pump outer membrane permeability gram-negative antibacterial

Structural Confirmation of Binding Mode: X-ray Crystal Structure with Biotin Carboxylase Domain

An X-ray crystal structure of Acetyl-CoA Carboxylase-IN-1 bound to the biotin carboxylase (BC) domain has been solved, revealing that the dibromophenyl ring of the inhibitor is solvent-exposed [1]. This structural information is not available for many ACC inhibitors and provides critical guidance for structure-based design: the solvent exposure of the dibromophenyl ring informed the decision to attach linkers at the meta position of the phenyl ring for heterobivalent inhibitor synthesis, as modification at this position retained higher biochemical and antibacterial activity compared to para-substitution [1]. The absence of such structural data for alternative BC inhibitors limits rational linker placement in bivalent designs.

X-ray crystallography binding mode solvent exposure

Meta- vs. Para-Substitution SAR: 4-Fold Lower Activity Loss with Meta-Modification

Structure-activity relationship studies comparing methoxy group incorporation at the meta versus para positions of the dibromophenyl ring of Acetyl-CoA Carboxylase-IN-1 revealed that meta-substitution results in a 4-fold smaller reduction in biochemical and antibacterial activity compared to para-substitution [1]. This quantitative SAR informed the selection of the meta position as the optimal attachment point for polyethylene glycol linkers used in heterobivalent inhibitor synthesis. Consistent with this finding, the regioisomer of compound 9c with linker attachment at the para position (9c-p) exhibited an IC50 of >500 nM, compared to 65 nM for the meta-substituted analog 9c, a >7.7-fold loss in potency [1].

structure-activity relationship linker attachment heterobivalent design

Acetyl-CoA Carboxylase-IN-1 (179343-23-8): Optimal Research and Industrial Application Scenarios


Construction of Heterobivalent ACC Inhibitors via CuAAC Linker Chemistry

Acetyl-CoA Carboxylase-IN-1 serves as the biotin carboxylase (BC) domain warhead in the synthesis of heterobivalent ACC inhibitors. Its <5 nM potency against the BC domain, combined with the structurally validated solvent exposure of the dibromophenyl ring and the favorable SAR for meta-position linker attachment, makes it the preferred BC warhead for CuAAC-based heterobivalent inhibitor design [1]. The compound's >25-fold potency advantage over the aminooxazole BC inhibitor 2 translates directly to higher-avidity bivalent constructs with sub-nanomolar Ki values (0.2-0.3 nM for compounds 16-20) [1].

Mechanistic Studies of Target Vulnerability and Drug-Target Residence Time

The well-characterized enzymatic potency (<5 nM IC50), defined bacterial strain-dependent antibacterial profile (>25 μM to 0.78 μM MIC across WT and efflux mutant backgrounds), and established lack of post-antibiotic effect (PAE) as a monovalent inhibitor make Acetyl-CoA Carboxylase-IN-1 an ideal tool compound for probing ACC target vulnerability and residence time pharmacology [1]. The absence of PAE for compound 1 alone provides a clear baseline against which to measure the prolonged target occupancy effects observed with heterobivalent constructs (1-4 h PAE) [1].

Bacterial ACC BC Domain-Specific Inhibition in Efflux-Compromised Gram-Negative Models

For investigations requiring specific inhibition of the bacterial ACC biotin carboxylase domain without confounding activity at the carboxyltransferase domain or mammalian ACC isoforms, Acetyl-CoA Carboxylase-IN-1 provides a domain-selective tool [1]. Experimental protocols must incorporate efflux pump mutant strains (e.g., E. coli ΔtolC) and outer membrane permeabilizers such as PMBN to observe full antibacterial activity (MIC 0.78 μM), as activity in wild-type strains is masked by efflux (MIC >25 μM) [1]. This compound is not suitable for wild-type Gram-negative antibacterial screening without permeability/efflux mitigation.

Structure-Guided Optimization of BC-Targeted ACC Inhibitors

The availability of an X-ray crystal structure of Acetyl-CoA Carboxylase-IN-1 bound to the BC domain enables structure-based design of novel BC inhibitors or linker-modified analogs [1]. The meta-position SAR (4-fold smaller activity loss versus para-substitution) provides a quantitative framework for evaluating synthetic modifications, and the complete data package of IC50 and MIC values for a series of monovalent alkyne analogs (9a-9g, IC50 ranging from ≤1 nM to 126 nM) offers a reference SAR series for benchmarking new derivatives [1].

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